molecular formula C16H28N2O5 B13923472 tert-Butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate

tert-Butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate

Cat. No.: B13923472
M. Wt: 328.40 g/mol
InChI Key: YULNRZQGZYMQBN-UHFFFAOYSA-N
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Description

tert-Butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various organic compounds. This particular compound is characterized by the presence of a tert-butyl group, an ethoxy group, and a dioxopentan moiety attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in acetonitrile as the solvent and is stirred for several hours at room temperature. The mixture is then cooled to 0°C, and the product is isolated and purified .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate involves its interaction with molecular targets in biological systems. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enhance its ability to form hydrogen bonds and interact with macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate is unique due to its specific structural features, including the dioxopentan moiety, which distinguishes it from other piperazine derivatives. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C16H28N2O5

Molecular Weight

328.40 g/mol

IUPAC Name

tert-butyl 4-(1-ethoxy-1,3-dioxopentan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C16H28N2O5/c1-6-12(19)13(14(20)22-7-2)17-8-10-18(11-9-17)15(21)23-16(3,4)5/h13H,6-11H2,1-5H3

InChI Key

YULNRZQGZYMQBN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C(C(=O)OCC)N1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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